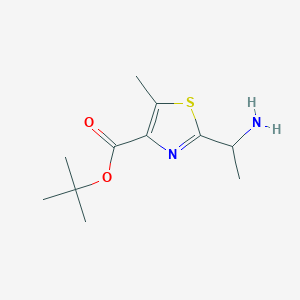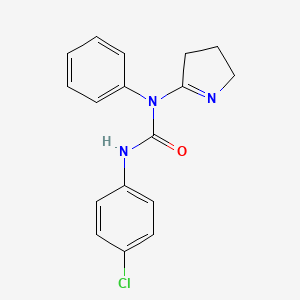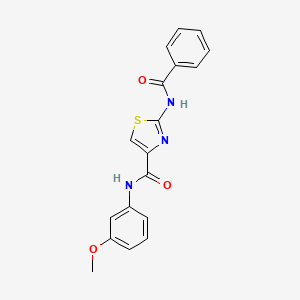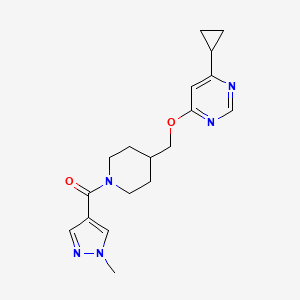![molecular formula C12H17N3O B2817908 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one CAS No. 2044835-10-9](/img/structure/B2817908.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a compound with the CAS Number: 1209399-68-7. It has a molecular weight of 173.65 and is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is 1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H .Physical And Chemical Properties Analysis
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a powder in physical form. It has a molecular weight of 173.65 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one, focusing on six unique fields:
Pharmaceutical Development
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Researchers are exploring its use in creating novel antibiotics, antivirals, and anti-inflammatory agents due to its ability to inhibit specific enzymes and receptors .
Cancer Research
In cancer research, this compound is being investigated for its potential to inhibit cancer cell proliferation. Its imidazole ring and azetidinone core are known to interfere with cell division and induce apoptosis in cancer cells. Studies are focusing on its application in treating various cancers, including breast, lung, and prostate cancer .
Neuroscience
The compound’s ability to cross the blood-brain barrier makes it a valuable candidate in neuroscience research. It is being studied for its neuroprotective properties and potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are examining its effects on neurotransmitter regulation and neuronal survival .
Antimicrobial Agents
Due to its unique chemical structure, 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one is being explored as a potent antimicrobial agent. It has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell walls and inhibiting essential enzymes, making it a promising candidate for new antimicrobial drugs .
Environmental Science
Environmental scientists are exploring the use of this compound in pollution control and remediation. Its chemical properties enable it to bind and neutralize certain pollutants, making it useful in cleaning up contaminated environments. Research is ongoing to optimize its application in water and soil purification processes.
Pharmaceutical Development Cancer Research Neuroscience Antimicrobial Agents : Material Science : Agricultural Chemistry : Synthetic Chemistry : Environmental Science
Safety and Hazards
The safety information for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXZYVSSXOSCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)
![Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2817834.png)


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817837.png)


![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2817847.png)